Vemurafenib-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Vemurafenib-d5 is a deuterated form of vemurafenib, a kinase inhibitor used primarily in the treatment of melanoma with the BRAF V600E mutation. This compound is designed to inhibit the activity of the mutated BRAF kinase, which plays a crucial role in the proliferation of cancer cells. The deuterated version, this compound, is often used in research to study the pharmacokinetics and metabolic pathways of vemurafenib due to its stable isotope labeling.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Vemurafenib-d5 involves the incorporation of deuterium atoms into the molecular structure of vemurafenib. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. One common approach is the use of deuterated dimethylacetamide as a solvent, which facilitates the incorporation of deuterium into the final product .
Industrial Production Methods
Industrial production of this compound follows similar principles as the laboratory synthesis but on a larger scale. The process involves the use of high-purity deuterated reagents and solvents to ensure the consistent incorporation of deuterium atoms. The final product is then purified using techniques such as crystallization or chromatography to achieve the desired purity and isotopic labeling.
Chemical Reactions Analysis
Types of Reactions
Vemurafenib-d5 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents.
Substitution: Replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens or alkylating agents are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deuterated alcohols or amines.
Scientific Research Applications
Vemurafenib-d5 is widely used in scientific research due to its stable isotope labeling, which allows for precise tracking and analysis in various studies. Some key applications include:
Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of vemurafenib in the body.
Metabolic Pathways: Investigating the metabolic pathways and identifying potential metabolites of vemurafenib.
Drug Interactions: Assessing potential interactions with other drugs and their impact on the efficacy and safety of vemurafenib.
Cancer Research: Exploring the efficacy of vemurafenib in treating different types of cancer, including melanoma, colorectal cancer, and thyroid cancer.
Mechanism of Action
Vemurafenib-d5 exerts its effects by selectively inhibiting the mutated BRAF kinase, specifically the V600E mutation. This inhibition blocks the downstream signaling pathways, such as the RAS-RAF-MEK-ERK pathway, which are crucial for cell proliferation and survival . By targeting this pathway, this compound effectively reduces tumor growth and induces apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Dabrafenib: Another BRAF inhibitor used in the treatment of melanoma with the BRAF V600E mutation.
Trametinib: A MEK inhibitor often used in combination with BRAF inhibitors for enhanced efficacy.
Cobimetinib: Another MEK inhibitor used in combination with vemurafenib for treating melanoma.
Uniqueness of Vemurafenib-d5
This compound is unique due to its deuterated nature, which provides several advantages in research and clinical applications. The incorporation of deuterium atoms enhances the stability and metabolic profile of the compound, allowing for more accurate pharmacokinetic studies and reducing the potential for drug interactions .
Biological Activity
Vemurafenib-d5 is a deuterated form of Vemurafenib, a selective inhibitor of the BRAF V600E mutation, primarily utilized in the treatment of melanoma and other cancers with this specific mutation. The biological activity of this compound can be understood through its mechanism of action, pharmacodynamics, and clinical implications.
Vemurafenib targets the BRAF protein, a key component in the MAPK signaling pathway, which is often aberrantly activated in cancers due to mutations. The specific mutation V600E leads to constitutive activation of BRAF, promoting uncontrolled cell growth and proliferation. Vemurafenib acts as a competitive inhibitor of the mutated BRAF kinase, effectively blocking downstream signaling pathways that lead to tumor growth and survival.
- Inhibition Profile :
- IC50 Values : this compound demonstrates an IC50 of approximately 31 nM for BRAF V600E and 48 nM for c-RAF-1, indicating potent selectivity for the mutant form over wild-type BRAF .
- Pathway Effects : It significantly reduces levels of phosphorylated ERK (p-ERK), a downstream effector in the MAPK pathway, thus inhibiting cell proliferation .
2. Pharmacodynamics
The pharmacodynamic effects of this compound include:
- Tumor Growth Inhibition : In preclinical models, oral administration of Vemurafenib leads to dose-dependent inhibition of tumor growth in xenografts harboring the BRAFV600E mutation. Doses around 100 μM•hour result in tumor stasis, while doses exceeding 300 μM•hour induce regression .
- Cell Line Sensitivity : Various studies have shown that melanoma cell lines with the BRAFV600E mutation exhibit significant sensitivity to this compound compared to those with wild-type BRAF. For instance, in vitro assays demonstrated that Vemurafenib effectively inhibits proliferation in 17 melanoma cell lines expressing RAFV600E .
3. Case Studies and Clinical Findings
Clinical trials have highlighted the efficacy of Vemurafenib in treating patients with metastatic melanoma:
- Phase III Trials : In pivotal studies, patients treated with Vemurafenib experienced higher response rates compared to those receiving standard chemotherapy. The overall survival benefit was significant, particularly for those with BRAF V600E mutations.
- Adverse Effects : Common side effects include skin rash, arthralgia, and fatigue. Notably, the emergence of resistance mechanisms has been documented, where tumors develop alternate pathways to bypass BRAF inhibition .
4. Comparative Efficacy Table
The following table summarizes key findings from various studies regarding the biological activity and efficacy of this compound:
5. Conclusion
This compound exhibits robust biological activity as a targeted therapy for cancers driven by BRAF mutations. Its ability to selectively inhibit mutated BRAF kinase highlights its therapeutic potential in oncology. Ongoing research aims to further elucidate its pharmacokinetics and long-term efficacy while addressing challenges related to resistance.
Properties
Molecular Formula |
C23H18ClF2N3O3S |
---|---|
Molecular Weight |
495.0 g/mol |
IUPAC Name |
N-[3-[5-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonyl]-2,4-difluorophenyl]-2,2,3,3,3-pentadeuteriopropane-1-sulfonamide |
InChI |
InChI=1S/C23H18ClF2N3O3S/c1-2-9-33(31,32)29-19-8-7-18(25)20(21(19)26)22(30)17-12-28-23-16(17)10-14(11-27-23)13-3-5-15(24)6-4-13/h3-8,10-12,29H,2,9H2,1H3,(H,27,28)/i1D3,2D2 |
InChI Key |
GPXBXXGIAQBQNI-ZBJDZAJPSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])CS(=O)(=O)NC1=C(C(=C(C=C1)F)C(=O)C2=CNC3=C2C=C(C=N3)C4=CC=C(C=C4)Cl)F |
Canonical SMILES |
CCCS(=O)(=O)NC1=C(C(=C(C=C1)F)C(=O)C2=CNC3=C2C=C(C=N3)C4=CC=C(C=C4)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.